

Comparing the toxicological profiles of isophorone and its oxide

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A Comparative Toxicological Profile of Isophorone and Its Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of isophorone and its metabolic byproduct, **isophorone oxide**. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicological endpoints are described.

Executive Summary

Isophorone, a widely used industrial solvent, has a well-documented toxicological profile characterized by moderate acute toxicity, irritation to the eyes, skin, and respiratory tract, and target organ toxicity affecting the kidneys, liver, and central nervous system.^{[1][2][3][4][5][6][7][8][9]} Of particular note is the induction of alpha 2u-globulin nephropathy in male rats, a key mechanism leading to renal tumors that is generally not considered relevant to humans.^{[2][10][11][12][13][14]} In contrast, publicly available toxicological data on **isophorone oxide** is sparse. Current information primarily consists of its classification as harmful if swallowed and *in vitro* evidence of genotoxicity.^{[15][16][17]} This significant data gap for **isophorone oxide** limits a direct and comprehensive comparison with its parent compound, isophorone. The following sections provide a detailed breakdown of the available data.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Table 1: Acute Toxicity Data for Isophorone and **Isophorone Oxide**

Toxicological Endpoint	Isophorone	Isophorone Oxide
Oral LD50 (Rat)	1500 - 2330 mg/kg[18]	Harmful if swallowed (GHS Category 4)[15][17]
Dermal LD50 (Rabbit)	1200 mg/kg[18]	No data available
Inhalation LC50 (Rat)	7 mg/L (4 hours, mist)[18]	No data available

Experimental Protocols:

- Acute Oral Toxicity (LD50): The oral median lethal dose (LD50) for isophorone was likely determined following a method similar to the OECD 401 guideline (or equivalent). This involves the administration of the test substance by gavage to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for a defined period, usually 14 days. The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated.
- Acute Dermal Toxicity (LD50): The dermal LD50 for isophorone would have been determined using a protocol analogous to OECD Guideline 402. The substance is applied to a shaved area of the skin of an animal (typically a rabbit) and held in contact with an occlusive dressing for 24 hours. The animals are then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.
- Acute Inhalation Toxicity (LC50): The inhalation median lethal concentration (LC50) for isophorone was likely determined according to a protocol similar to OECD Guideline 403. This involves exposing animals (usually rats) to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified duration (e.g., 4 hours). The animals are then observed for mortality and signs of toxicity during and after exposure to calculate the LC50.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.

Table 2: Irritation and Sensitization Data

Toxicological Endpoint	Isophorone	Isophorone Oxide
Skin Irritation	Mild to moderate irritant [19]	No data available
Eye Irritation	Serious eye irritant [19]	No data available
Skin Sensitization	Not a sensitizer	No data available

Experimental Protocols:

- Acute Dermal Irritation/Corrosion: The skin irritation potential of isophorone was likely assessed using a method similar to the OECD Guideline 404.[\[20\]](#) The test substance is applied to a small patch of skin on a test animal (typically a rabbit) for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[\[20\]](#) In vitro alternatives using reconstructed human epidermis models (OECD TG 439) are now preferred to reduce animal testing.[\[5\]](#)[\[21\]](#)[\[22\]](#)
- Acute Eye Irritation/Corrosion: The eye irritation potential of isophorone would have been evaluated following a protocol similar to the OECD Guideline 405.[\[4\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at various time points.[\[24\]](#) In vitro methods using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 496) are increasingly used as alternatives.[\[26\]](#)

Genotoxicity

Genotoxicity assays are used to screen for substances that can cause damage to the genetic material (DNA).

Table 3: Genotoxicity Data

Assay	Isophorone	Isophorone Oxide
Ames Test (Bacterial Reverse Mutation)	Negative	No data available
In vitro Chromosomal Aberration	Negative	No data available
In vivo Micronucleus Test	Negative	No data available
Comet Assay (in vitro)	No data available	Positive in human peripheral blood mononuclear cells[1]

Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test): This test, following OECD Guideline 471, uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance, with and without metabolic activation, and the number of revertant colonies (bacteria that have regained the ability to grow in the absence of the amino acid) is counted. A significant increase in revertant colonies indicates mutagenic potential.
- In Vitro Comet Assay: As performed for **isophorone oxide**, this assay (also known as single-cell gel electrophoresis) measures DNA strand breaks in eukaryotic cells.[1] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further towards the anode, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.[1]

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity Data

Species	Isophorone	Isophorone Oxide
Rat (Male)	Some evidence: Renal tubule adenomas/carcinomas, preputial gland carcinomas[2] [7][27]	No data available
Rat (Female)	No evidence[27]	No data available
Mouse (Male)	Equivocal evidence: Hepatocellular and mesenchymal tumors, malignant lymphomas[2][7]	No data available
Mouse (Female)	No evidence[2][7]	No data available
IARC Classification	Not classifiable	Not classifiable
EPA Classification	Group C: Possible human carcinogen[9]	Not classified

Experimental Protocol:

- Carcinogenesis Bioassay: The carcinogenicity of isophorone was evaluated in a 2-year bioassay conducted by the National Toxicology Program (NTP), following protocols similar to OECD Guideline 451.[27][28] This involves the chronic administration of the test substance to groups of male and female animals of two species (typically rats and mice) over a major portion of their lifespan.[28] A control group receives the vehicle only. At the end of the study, a complete histopathological examination of all organs is performed to identify any increase in the incidence of tumors in the treated groups compared to the control group.[28]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Table 5: Reproductive and Developmental Toxicity Data

Endpoint	Isophorone	Isophorone Oxide
Reproductive Toxicity	No adverse effects on reproductive organs observed in chronic studies[7][29]	No data available
Developmental Toxicity	Limited evidence of fetal malformations and growth retardation at maternally toxic doses in animal studies[9]	No data available

Experimental Protocol:

- Reproductive/Developmental Toxicity Screening Test: A study to assess the reproductive and developmental toxicity of isophorone would likely follow a protocol similar to OECD Guideline 421. This involves exposing male and female rodents to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The study evaluates effects on mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

Organ-Specific Toxicity

This section details the effects of isophorone on specific organ systems. Data for **isophorone oxide** is not available.

- Renal Toxicity: In male rats, isophorone induces a specific type of kidney damage known as alpha 2u-globulin nephropathy.[2][10][11][12][13][14] This condition is characterized by the accumulation of a male rat-specific protein, alpha 2u-globulin, in the renal tubules, leading to chronic inflammation, cell proliferation, and ultimately, the formation of renal tumors.[2][12][13] This mechanism is not considered relevant to humans as they do not produce this protein.[12][13]
- Hepatic Toxicity: Chronic exposure to isophorone has been shown to cause liver effects in animals, including hepatocytomegaly (enlarged liver cells) and necrosis (cell death).[7][8]
- Neurotoxicity: Isophorone can cause central nervous system depression, with symptoms such as dizziness, fatigue, and narcosis observed in humans and animals following acute

and chronic exposure.[1][3][6][8][30]

Signaling Pathways and Mechanisms of Toxicity

Isophorone-Induced Alpha 2u-Globulin Nephropathy

The primary well-elucidated toxicological pathway for isophorone involves the induction of alpha 2u-globulin nephropathy in male rats. This process is a key driver of the observed renal tumors in this specific animal model.

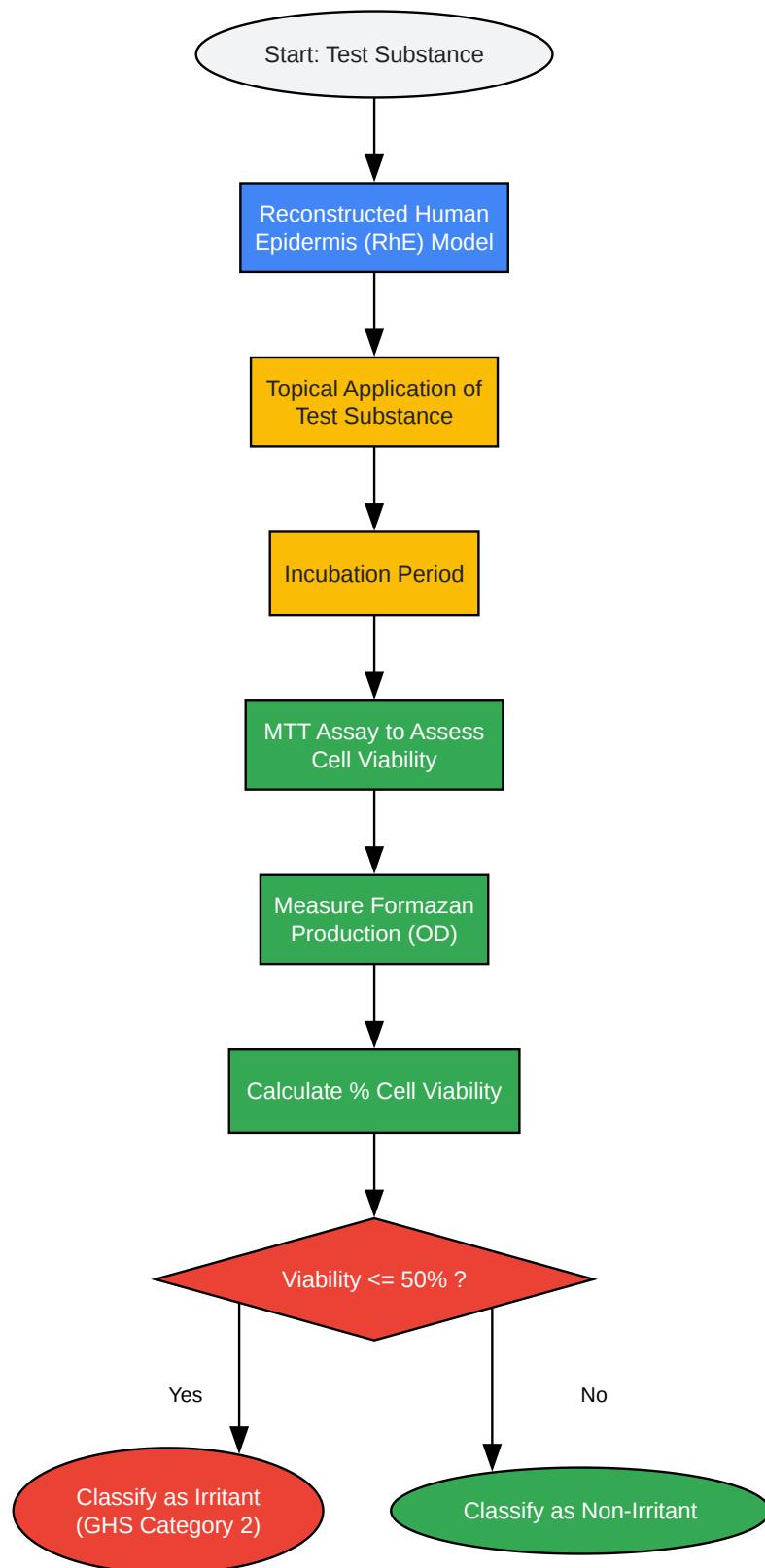


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Caption: Signaling pathway of isophorone-induced alpha 2u-globulin nephropathy in male rats.

Experimental Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a typical workflow for assessing skin irritation potential using a reconstructed human epidermis (RhE) model, as per OECD Test Guideline 439.

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Caption: Experimental workflow for in vitro skin irritation testing using an RhE model.

Conclusion

The available toxicological data for isophorone is extensive, providing a solid foundation for risk assessment. Its profile is characterized by moderate acute toxicity, irritation, and specific organ toxicities, with a well-understood, male rat-specific mechanism for renal tumor formation. In stark contrast, the toxicological database for **isophorone oxide** is critically lacking. While preliminary data suggests it is harmful upon ingestion and may possess genotoxic properties, a comprehensive understanding of its potential hazards is not possible without further studies. This significant data gap for a primary metabolite of isophorone highlights an area where further research is needed to fully characterize the overall risk associated with isophorone exposure. Researchers and drug development professionals should be aware of these differences and the existing data limitations when evaluating the safety of isophorone-containing products or formulations.

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